Cas no 1217976-31-2 (methyl 2-[(3R)-morpholin-3-yl]acetate)

Methyl 2-[(3R)-morpholin-3-yl]acetate is a chiral morpholine derivative with significant utility in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration makes it a valuable intermediate for the preparation of enantiomerically pure compounds, particularly in the development of bioactive molecules. The ester functionality enhances reactivity, facilitating further derivatization under mild conditions. The morpholine ring contributes to improved solubility and stability, making it suitable for use in complex reaction schemes. This compound is particularly advantageous in medicinal chemistry for the synthesis of targeted therapeutics, where precise stereochemistry is critical. High purity and consistent quality ensure reliable performance in research and industrial processes.
methyl 2-[(3R)-morpholin-3-yl]acetate structure
1217976-31-2 structure
商品名:methyl 2-[(3R)-morpholin-3-yl]acetate
CAS番号:1217976-31-2
MF:C7H13NO3
メガワット:159.18302
MDL:MFCD09878681
CID:842014
PubChem ID:25419105

methyl 2-[(3R)-morpholin-3-yl]acetate 化学的及び物理的性質

名前と識別子

    • (R)-Methyl 2-(morpholin-3-yl)acetate
    • methyl 2-[(3R)-morpholin-3-yl]acetate
    • AKOS016002110
    • 1217976-31-2
    • (3R)-3-Morpholineacetic acid methyl ester
    • Methyl (R)-2-(morpholin-3-yl)acetate
    • DTXSID70649687
    • CS-0097092
    • Methyl [(3R)-morpholin-3-yl]acetate
    • AKOS015855749
    • (R)-Methyl2-(morpholin-3-yl)acetate
    • Methyl 2-((R)-morpholin-3-yl)acetate
    • 3-Morpholineacetic acid, methyl ester, (3R)-
    • SCHEMBL19016585
    • MDL: MFCD09878681
    • インチ: InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
    • InChIKey: SUCYHGXECUURID-ZCFIWIBFSA-N
    • ほほえんだ: COC(=O)C[C@@H]1COCCN1

計算された属性

  • せいみつぶんしりょう: 159.09000
  • どういたいしつりょう: 159.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

  • 密度みつど: 1.053
  • ふってん: 226 ºC
  • フラッシュポイント: 91 ºC
  • PSA: 47.56000
  • LogP: -0.13330

methyl 2-[(3R)-morpholin-3-yl]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTTB0067-1G
methyl 2-[(3R)-morpholin-3-yl]acetate
1217976-31-2 95%
1g
¥ 3,168.00 2023-03-30
Alichem
A449036443-5g
(R)-Methyl 2-(morpholin-3-yl)acetate
1217976-31-2 95%
5g
$3383.50 2023-09-03
Chemenu
CM163563-1g
(R)-Methyl 2-(morpholin-3-yl)acetate
1217976-31-2 95%
1g
$748 2021-08-05
Alichem
A449036443-1g
(R)-Methyl 2-(morpholin-3-yl)acetate
1217976-31-2 95%
1g
$1431.17 2023-09-03
eNovation Chemicals LLC
Y0976646-1g
(R)-Methyl 2-(morpholin-3-yl)acetate
1217976-31-2 95%
1g
$500 2023-09-03
Fluorochem
222238-250mg
R)-Methyl 2-(morpholin-3-yl)acetate
1217976-31-2 95%
250mg
£412.00 2022-02-28
A2B Chem LLC
AA54296-1g
(R)-Methyl 2-(morpholin-3-yl)acetate
1217976-31-2 97%
1g
$852.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1167732-10g
Methyl (R)-2-(morpholin-3-yl)acetate
1217976-31-2 95+%
10g
¥25920.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTTB0067-100mg
methyl 2-[(3R)-morpholin-3-yl]acetate
1217976-31-2 95%
100mg
¥933.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTTB0067-5g
methyl 2-[(3R)-morpholin-3-yl]acetate
1217976-31-2 95%
5g
¥9331.0 2024-04-25

methyl 2-[(3R)-morpholin-3-yl]acetate 関連文献

methyl 2-[(3R)-morpholin-3-yl]acetateに関する追加情報

Introduction to Methyl 2-[(3R)-morpholin-3-yl]acetate (CAS No. 1217976-31-2)

Methyl 2-[(3R)-morpholin-3-yl]acetate, a compound with the chemical formula C9H15NO3, is a derivative of morpholine and plays a significant role in the field of pharmaceutical research. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The CAS number 1217976-31-2 uniquely identifies this chemical entity, ensuring precise classification and communication within the scientific community.

The molecular structure of methyl 2-[(3R)-morpholin-3-yl]acetate features a morpholine ring substituted at the 3-position with an acetic acid methyl ester group. This configuration imparts specific steric and electronic properties that are highly relevant in drug design and development. The presence of the (3R) configuration indicates a particular stereochemical arrangement, which is crucial for the biological activity of the compound. Such stereochemical specificity is often a key factor in determining the efficacy and safety of pharmaceutical agents.

In recent years, there has been growing interest in morpholine derivatives due to their potential applications in medicinal chemistry. Morpholine-based compounds have been explored for their roles as intermediates in the synthesis of drugs targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The versatility of morpholine moieties in drug design stems from their ability to modulate biological pathways through interactions with target proteins and enzymes.

One of the most compelling aspects of methyl 2-[(3R)-morpholin-3-yl]acetate is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel molecules with enhanced pharmacological profiles. For instance, studies have demonstrated its use in generating derivatives with improved solubility, bioavailability, and metabolic stability. These attributes are critical for the development of next-generation therapeutics that can overcome limitations associated with earlier generations of drugs.

The synthesis of methyl 2-[(3R)-morpholin-3-yl]acetate typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as chiral resolution techniques and catalytic asymmetric transformations, are often employed to achieve high enantiomeric purity. The importance of stereochemical control cannot be overstated, as even minor deviations can significantly impact the biological activity of the final product.

Recent advancements in computational chemistry have further enhanced the understanding of how morpholine derivatives interact with biological targets. Molecular modeling studies have provided insights into the binding modes of these compounds, enabling rational drug design strategies. By integrating experimental data with computational predictions, researchers can optimize the structure-activity relationships (SAR) of molecules like methyl 2-[(3R)-morpholin-3-yl]acetate, accelerating the discovery process.

In clinical research, methyl 2-[(3R)-morpholin-3-yl]acetate has been investigated as a potential therapeutic agent in preclinical models. Preliminary studies suggest that derivatives based on this scaffold exhibit promising activities against certain disease states. While further research is needed to fully elucidate their therapeutic potential, these findings underscore the importance of morpholine derivatives in addressing unmet medical needs.

The chemical industry has also recognized the value of methyl 2-[(3R)-morpholin-3-yl]acetate as a commercial product. Its synthesis on an industrial scale requires robust process optimization to ensure cost-effectiveness and scalability. Collaborative efforts between academic institutions and pharmaceutical companies have led to innovative synthetic routes that enhance production efficiency while maintaining high quality standards.

The environmental impact of synthesizing and using methyl 2-[(3R)-morpholin-3-yl]acetate is another critical consideration. Green chemistry principles are being increasingly applied to develop more sustainable synthetic methodologies. These approaches aim to minimize waste generation, reduce energy consumption, and utilize renewable resources. By adopting such practices, the pharmaceutical industry can contribute to environmental conservation while maintaining high standards of chemical manufacturing.

In conclusion, methyl 2-[(3R)-morpholin-3-yl]acetate (CAS No. 1217976-31-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features and stereochemical properties make it a valuable intermediate for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern drug discovery efforts.

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